4,6-Dichloro-1,3,5-triazine-2(1H)-thione
Description
Significance of s-Triazine Scaffolds in Modern Chemical Research
The symmetrical 1,3,5-triazine (B166579) (s-triazine) framework is widely recognized as a "privileged structure" in medicinal chemistry. google.comgoogle.com This distinction arises from its presence as a core structural motif in numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal properties. google.commdpi.comresearchgate.netnih.gov Several commercially successful drugs, such as the anticancer agents altretamine, gedatolisib, and enasidenib, are built upon the s-triazine scaffold, underscoring its therapeutic relevance and favorable pharmacokinetic characteristics. nih.govnih.gov
The significance of the s-triazine ring extends beyond medicinal applications into materials science, where its derivatives are employed as organic reagents, energetics, and components for creating dendrimers and supramolecular aggregates. google.com The utility of this scaffold stems from its unique structure: a six-membered aromatic ring containing three nitrogen atoms at positions 1, 3, and 5. This arrangement provides three readily tunable positions (C2, C4, and C6) that can be functionalized through sequential chemical reactions. google.comnih.gov This structural versatility allows chemists to systematically modify the molecule's properties to achieve desired functions, making it an ideal framework for developing new drugs and advanced materials. prepchem.com
Role of Halogenated Triazines as Versatile Synthons in Heterocyclic Chemistry
Halogenated triazines are cornerstone building blocks, or synthons, in heterocyclic chemistry, primarily due to their controlled reactivity. The most prominent member of this class is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (CC). researchgate.net This inexpensive and commercially available reagent is the preferred starting material for the synthesis of most s-triazine derivatives. researchgate.net
The exceptional utility of cyanuric chloride lies in the differential reactivity of its three chlorine atoms toward nucleophilic substitution. researchgate.netchim.it This reactivity is highly dependent on temperature, which enables the selective and stepwise introduction of various nucleophiles (containing oxygen, nitrogen, or sulfur) onto the triazine ring. google.comnih.gov Typically, the first substitution is exothermic and can be performed at low temperatures (0–5 °C), the second occurs at ambient temperature, and the third requires elevated temperatures, often at reflux. google.comchim.it This predictable, temperature-controlled chemoselectivity allows for the rational design and synthesis of a vast array of mono-, di-, and trisubstituted triazine derivatives with distinct functional groups, including unsymmetrical structures. mdpi.comresearchgate.net This capability is crucial for creating libraries of compounds for drug discovery, combinatorial synthesis, and the construction of complex molecular architectures like dendrimers and reactive dyes. mdpi.comuctm.edu
Scope and Research Focus on 4,6-Dichloro-1,3,5-triazine-2(1H)-thione and its Derivatives
The specific compound this compound is a member of the halogenated triazine family that incorporates a sulfur atom, introducing further chemical diversity and reactivity. A key feature of this molecule is its existence in tautomeric forms: the thione (C=S) form and the thiol (S-H) or mercapto form. In solution and the solid state, such heterocyclic systems often predominantly exist as the thione tautomer, which can be stabilized by factors such as intramolecular hydrogen bonding. jocpr.comacademie-sciences.fr The study of this tautomeric equilibrium is critical for understanding the compound's reactivity and spectroscopic properties. jocpr.com
The synthesis of related structures, specifically 2-alkylmercapto-4,6-dichloro-s-triazines, is typically achieved by reacting cyanuric chloride with a mercaptan (R-SH) or its corresponding mercaptide salt. google.comgoogle.com This reaction involves the substitution of one of the three chlorine atoms with the sulfur nucleophile. This process can be carried out in a heterogeneous system of water and a water-immiscible organic solvent, often in the presence of a base like sodium hydroxide (B78521) to act as a hydrochloric acid acceptor. google.com
Once one chlorine atom is replaced by the sulfur-containing group, the two remaining chlorine atoms on the 4,6-dichloro-1,3,5-triazin-2(1H)-thione scaffold are available for further substitution. As with other dichlorotriazines, these remaining chlorines are less reactive than those in cyanuric chloride, and their displacement by other nucleophiles (such as amines) generally requires more forcing conditions, like elevated temperatures. mdpi.comchim.it Research on this compound and its derivatives is often focused on using it as an intermediate to create fully substituted, multifunctional triazines. By leveraging the sequential reactivity of the chlorine atoms, a variety of functional groups can be introduced, leading to the development of novel compounds for applications in areas such as dye chemistry and medicinal chemistry. mdpi.comuctm.edu
Data Tables
Table 1: Computed Physicochemical Properties for 4,6-Dichloro-1,3,5-triazin-2(1H)-one
Note: The following data pertains to the oxygen analog of the title compound, 4,6-dichloro-1,3,5-triazin-2(1H)-one, as detailed experimental data for the thione form is not available in the cited sources. These properties are computationally derived.
| Property | Value | Source |
| Molecular Formula | C₃HCl₂N₃O | PubChem nih.gov |
| Molecular Weight | 165.96 g/mol | PubChem nih.gov |
| IUPAC Name | 4,6-dichloro-1H-1,3,5-triazin-2-one | PubChem nih.gov |
| XLogP3 | 1.4 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
| Exact Mass | 164.9496671 Da | PubChem nih.gov |
| Topological Polar Surface Area | 53.8 Ų | PubChem nih.gov |
Table 2: Examples of Synthesis of 2-Substituted-mercapto-4,6-dichloro-s-triazines
Note: The following syntheses from patent literature describe the formation of S-substituted derivatives from cyanuric chloride and various sulfur nucleophiles.
| Product | Sulfur Nucleophile | Reaction Conditions | Yield | Source |
| 2-Methylmercapto-4,6-dichloro-s-triazine | Methyl mercaptan | Methylene (B1212753) chloride, NaOH (aq), 60°C (autoclave) | 90.5% | US3544569A google.com |
| 2-Methylmercapto-4,6-dichloro-s-triazine | Potassium methyl mercaptide | Toluene, Water, Reflux | 87.8% | DE1670585A1 google.com |
| 2-Cyclohexylmercapto-4,6-dichloro-s-triazine | Cyclohexyl mercaptan | Carbon tetrachloride, NaOH (aq), 0°C | 87.3% | DE1670585A1 google.com |
| 2-Hexadecylmercapto-4,6-dichloro-s-triazine | Hexadecyl mercaptan | Chloroform, NaOH (aq) | 99% | DE1670585A1 google.com |
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-1H-1,3,5-triazine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3S/c4-1-6-2(5)8-3(9)7-1/h(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYNQUCHNJGHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=S)N=C(N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20234921 | |
| Record name | 4,6-Dichloro-1,3,5-triazine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85665-55-0 | |
| Record name | 4,6-Dichloro-1,3,5-triazine-2(5H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85665-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-1,3,5-triazine-2(1H)-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085665550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dichloro-1,3,5-triazine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-1,3,5-triazine-2(1H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DICHLORO-1,3,5-TRIAZINE-2(1H)-THIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/675GCK0Q9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 4,6 Dichloro 1,3,5 Triazine 2 1h Thione and Analogous Triazine Derivatives
Conventional Synthesis Routes
Conventional methods remain fundamental in the synthesis of triazine derivatives, primarily relying on the reactivity of cyanuric chloride and the incorporation of sulfur-containing reagents.
Derivatization from 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)
2,4,6-Trichloro-1,3,5-triazine, commonly known as cyanuric chloride, is the most prevalent precursor for the synthesis of substituted 1,3,5-triazines. mdpi.comwikipedia.orgnih.gov Its three chlorine atoms exhibit differential reactivity, which can be exploited for selective substitution by controlling the reaction temperature. nih.govnih.gov Generally, the first nucleophilic substitution occurs at low temperatures (around 0 °C), the second at room temperature, and the replacement of the third chlorine atom requires elevated temperatures. nih.gov
The synthesis of 4,6-dichloro-1,3,5-triazine-2(1H)-thione from cyanuric chloride involves a selective nucleophilic substitution. While the direct reaction with a hydrosulfide (B80085) source can lead to thiocyanuric acid where all three chlorines are replaced, wikipedia.org a controlled reaction with a stoichiometric amount of a sulfur nucleophile is required to obtain the monosubstituted thione. For instance, reacting cyanuric chloride with various amines at 0–5 °C allows for the selective synthesis of monosubstituted 4,6-dichloro-1,3,5-triazine derivatives. nih.govresearchgate.net A similar principle applies to the introduction of a thione group. The reaction of cyanuric chloride with a suitable sulfur-containing nucleophile under carefully controlled temperature conditions can yield the target compound, this compound.
The versatility of cyanuric chloride is demonstrated in the synthesis of various dichloro-triazine derivatives. For example, its reaction with carbazole (B46965) in the presence of a base yields 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. mdpi.com
Table 1: Temperature-Controlled Sequential Substitution of Cyanuric Chloride
| Substitution Step | Typical Reaction Temperature | Product Type |
|---|---|---|
| First Chlorine | 0–5 °C | Monosubstituted-dichloro-triazine |
| Second Chlorine | Room Temperature | Disubstituted-monochloro-triazine |
Reaction Pathways Involving Thiourea (B124793) and Related Reagents
Thiourea and its derivatives are crucial reagents for constructing the triazine-thione scaffold. tandfonline.comunimas.my These compounds can act as building blocks that incorporate the C=S functional group into the heterocyclic ring. Comprehensive reviews have highlighted the various synthetic pathways that merge thiourea and triazine moieties, resulting in fused triazinethiones or thiourea-substituted triazines. tandfonline.comunimas.my
One established method involves the condensation of dicyandiamide (B1669379) or its aryl analogues with thioureas in the presence of a strong acid, which yields hexahydro-4,6-diimino-1-aryl-1,3,5-triazine-2-thiones. researchgate.net Although this produces a more complex structure, it illustrates the fundamental role of thiourea in forming the triazine-2-thione core. These reactions demonstrate that thiourea can serve as a potent nucleophile and a source for the ring atoms in triazine synthesis. researchgate.net
Advanced and Green Synthetic Strategies
In response to the growing need for sustainable chemical processes, advanced synthetic strategies have been developed. These methods focus on improving reaction efficiency, reducing waste, and minimizing energy consumption.
One-Pot Multicomponent Reactions for Substituted 1,3,5-Triazine-2(1H)-thione Derivatives
One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a complex product, thereby reducing the need for intermediate purification steps and minimizing solvent waste. researchgate.netrsc.org This approach has been successfully applied to the synthesis of substituted 1,3,5-triazine-2(1H)-thione derivatives.
A notable example is the catalyst-free, one-pot, three-component reaction between an arylaldehyde, thiourea, and a trialkyl orthoformate. d-nb.infonih.govbeilstein-journals.org This reaction provides a straightforward and mild route to a variety of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones in moderate to good yields. d-nb.inforesearchgate.net The strategy leverages the dual reactivity of thiourea in both the cyclization with the aldehyde and the subsequent alkylation. d-nb.infonih.gov While this specific MCR yields dithione derivatives or their thioether analogues, the underlying principle demonstrates a powerful and flexible method for constructing the triazine-thione core from simple, readily available starting materials. beilstein-journals.org MCRs are considered environmentally benign and more economical compared to many conventional multi-step syntheses. researchgate.net
Table 2: Example of a Three-Component Reaction for Triazinethione Synthesis beilstein-journals.org
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Features |
|---|
Microwave-Assisted Synthesis Protocols for Triazine Scaffolds
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. benthamdirect.com These benefits include dramatically reduced reaction times (from hours to minutes), improved product yields, and fewer by-products. benthamdirect.comresearchgate.net The technique's high energy efficiency aligns well with the principles of green chemistry. benthamdirect.com
This protocol has been widely used for the synthesis of 1,3,5-triazine (B166579) derivatives. nih.gov The reaction of cyanuric chloride with various nucleophiles can be significantly accelerated under microwave irradiation to produce mono-, di-, and tri-substituted triazines. benthamdirect.comresearchgate.net For instance, the synthesis of hybrid p-aminobenzoic acid (PABA) associated 1,3,5-triazine derivatives has been successfully achieved using microwave assistance. nih.gov Similarly, the rapid and efficient synthesis of various 1,2,4-triazine (B1199460) derivatives has also been reported using this technology. nih.gov This suggests that the synthesis of this compound could be made more efficient through a microwave-assisted protocol.
Sonochemical Approaches for Enhanced Synthesis Efficiency
Sonochemistry, which utilizes high-frequency ultrasound to initiate and accelerate chemical reactions, represents another advanced and green synthetic strategy. nih.govnih.gov The physical phenomenon behind sonochemistry is acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid, which creates localized hotspots of intense temperature and pressure. youtube.com This effect can dramatically enhance reaction rates.
This approach has been successfully applied to the synthesis of 1,3,5-triazine derivatives, with some reactions achieving yields of over 75% in as little as five minutes. nih.govresearchgate.net A significant advantage of this method is the frequent use of water as a solvent, making the process highly environmentally friendly. nih.govnih.gov The sonochemical method has been shown to be effective for various reaction types, including N-alkylation reactions to produce substituted triazines and the synthesis of complex covalent triazine frameworks. nih.govacs.org Research has demonstrated that the sonochemical protocol can be more versatile and "greener" than competing microwave methods for certain syntheses. nih.govresearchgate.net The application of ultrasound could therefore offer a rapid and efficient pathway for the synthesis of this compound and its analogs. nih.gov
Catalytic Synthesis Methods
Catalytic methods are indispensable for creating diverse triazine structures, particularly for the formation of carbon-carbon and certain carbon-heteroatom bonds that are challenging to forge through traditional nucleophilic substitution. These reactions typically involve a chloro-triazine core, upon which various substituents are introduced.
Supported Metal Catalyst Applications (e.g., Cu(I)-Catalyzed Ullmann-type Reactions, Pd-Catalyzed Suzuki Coupling)
Supported metal catalysts offer significant advantages, including improved reaction rates, milder conditions, and often, easier separation and recycling of the catalyst.
Cu(I)-Catalyzed Ullmann-type Reactions: The Ullmann reaction, a classic copper-catalyzed method, has been adapted for the synthesis of substituted 1,3,5-triazines. cdnsciencepub.com Research has demonstrated an efficient methodology for the Cu(I)-catalyzed synthesis of di- and trisubstituted 1,3,5-triazine derivatives from dichlorotriazinyl precursors. cdnsciencepub.comnih.gov In these reactions, a supported Cu(I) catalyst, such as Cu(I) cations on a macroporous polyacrylate resin, facilitates the coupling of nucleophiles with the chlorinated triazine ring. cdnsciencepub.comnih.gov This approach has been shown to significantly shorten reaction times and, in some cases, increase yields compared to traditional non-catalyzed nucleophilic substitution methods. cdnsciencepub.comnih.gov The Ullmann-type C-N coupling reactions are particularly effective, though they often require ligands to stabilize the copper intermediates and specific base/solvent systems, like potassium carbonate in N,N-dimethylformamide (DMF), to achieve optimal results. cdnsciencepub.comresearchgate.netnih.gov
Pd-Catalyzed Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction widely used for forming C-C bonds. In triazine chemistry, it enables the introduction of aryl or vinyl groups by reacting a chlorotriazine with an organoboron compound, such as a boronic acid. google.commdpi.com A highly selective C-O activation approach has also been described using superactive triazine esters as coupling partners. google.com
Starting with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), sequential Suzuki couplings can be performed under mild conditions to yield unsymmetrically substituted triazines. mdpi.com For instance, a magnetic iron strontium oxide silica-supported palladium complex has been used to catalyze the reaction between cyanuric chloride and p-methoxyphenylboronic acid, producing 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604) in high yield (93.5%) under mild conditions (35 °C). wikipedia.org The use of supported catalysts, such as Pd nanoparticles on COOH-modified graphene, aligns with green chemistry principles by allowing for catalyst recycling and potentially reducing metal contamination in the final product. rsc.org
Catalyst-Free Methodologies for Triazine-Thione Formation
The synthesis of this compound and related compounds can often be achieved without the need for a metal catalyst through nucleophilic aromatic substitution (SNAr). The high reactivity of the chlorine atoms on the electron-deficient triazine ring allows for their displacement by a variety of nucleophiles. nih.govwikipedia.org
The synthesis of the target compound, this compound, proceeds from cyanuric chloride. The three chlorine atoms on cyanuric chloride exhibit different reactivity levels, allowing for sequential and selective substitution by controlling reaction conditions, particularly temperature. rsc.org The reaction with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), thiourea, or sodium thiocyanate, can lead to the formation of a triazine-thione. cdnsciencepub.comnih.govnih.gov To achieve mono-substitution, one equivalent of the nucleophile is reacted with cyanuric chloride, typically at a low temperature (e.g., 0–5 °C) to replace the first chlorine atom. nih.govrsc.org The resulting intermediate, 4,6-dichloro-1,3,5-triazin-2-ylthiol, exists in equilibrium with its more stable tautomer, this compound.
Similarly, catalyst-free, one-pot, three-component reactions have been developed for synthesizing 1,3,5-triazine-2,4-dithione derivatives from arylaldehydes, thiourea, and orthoformates, demonstrating a robust catalyst-free route to triazinethiones. researchgate.net The preferential order of substitution for different nucleophiles on the cyanuric chloride ring has been studied and is generally found to be alcohols > thiols > amines, a key consideration when designing multi-step, catalyst-free syntheses of complex triazine derivatives. rsc.org
Comparative Analysis of Synthetic Efficiencies and Environmental Sustainability
When evaluating synthetic methodologies, both efficiency (yield, reaction time, conditions) and environmental impact are critical considerations. The choice between catalytic and catalyst-free methods for synthesizing triazine derivatives depends heavily on the specific bond being formed.
Efficiency:
Catalyst-Free SNAr: This method is highly efficient for introducing N-, O-, and S-nucleophiles. The reaction to replace the first chlorine on cyanuric chloride is typically fast and high-yielding at low temperatures. Subsequent substitutions require progressively harsher conditions (higher temperatures). rsc.orgnih.gov
Cu(I)-Ullmann Coupling: This catalytic method offers a significant advantage by enabling reactions under milder conditions and with shorter reaction times compared to uncatalyzed routes for similar transformations, sometimes leading to higher yields. cdnsciencepub.comnih.gov
Environmental Sustainability: The principles of green chemistry provide a framework for assessing the environmental footprint of these syntheses. mdpi.comresearchgate.net
Solvents: Many traditional triazine syntheses use organic solvents. However, progress has been made in using greener alternatives. Some nucleophilic substitutions can be performed in aqueous systems or greener solvents like ethanol. nih.govwikipedia.org Sonochemical methods for synthesizing 1,3,5-triazine derivatives have been developed that use water as a solvent, offering a significantly "greener" alternative to conventional heating.
Catalysts: While catalytic methods are highly efficient, they often rely on transition metals like palladium and copper, which can be toxic and costly. The development of heterogeneous, supported catalysts that can be easily recovered and reused is a key strategy for mitigating this issue. cdnsciencepub.comrsc.org Catalyst-free methods avoid this problem entirely but are limited in the types of bonds they can form.
Energy and Atom Economy: Catalytic reactions, by operating at lower temperatures, can reduce energy consumption. cdnsciencepub.com Green chemistry metrics like Atom Economy (AE) and Reaction Mass Efficiency (RME) are used to quantify the amount of waste generated. researchgate.net Catalyst-free SNAr reactions with reagents like amines or thiols can have high atom economy, as the main byproduct is HCl, which is neutralized by a base. In contrast, coupling reactions like Suzuki involve stoichiometric byproducts from the organoboron reagent.
The following table provides a comparative overview of the different synthetic methodologies.
Chemical Reactivity and Transformation Mechanisms of 4,6 Dichloro 1,3,5 Triazine 2 1h Thione
Nucleophilic Substitution Reactions
The 1,3,5-triazine (B166579) ring is electron-deficient, rendering the carbon atoms attached to the chlorine atoms highly susceptible to nucleophilic attack. This reactivity is the cornerstone of the functionalization of chlorotriazines.
The two chlorine atoms on the 4,6-dichloro-1,3,5-triazine-2(1H)-thione ring can be substituted in a sequential manner. This controlled, stepwise reactivity is a well-documented feature of chloro-s-triazines, such as the parent compound 2,4,6-trichloro-1,3,5-triazine (TCT, or cyanuric chloride). prepchem.comnih.gov The substitution of the first chlorine atom is generally facile and can be achieved under mild conditions. However, the introduction of an electron-donating nucleophile deactivates the triazine ring towards further substitution. beilstein-journals.org Consequently, the replacement of the second chlorine atom requires more forcing conditions, such as elevated temperatures. nih.govbeilstein-journals.org
This difference in reactivity allows for the selective synthesis of mono- and di-substituted triazine derivatives. An empirical rule for cyanuric chloride states that mono-substitution often occurs at temperatures around 0°C, di-substitution at room temperature, and tri-substitution at higher temperatures (above 60°C). nih.gov This principle of temperature-controlled sequential substitution is applicable to this compound, allowing for the ordered introduction of different nucleophiles.
Furthermore, the concept of orthogonal chemoselectivity has been explored for TCT, demonstrating that different classes of nucleophiles can be introduced in a specific order. beilstein-journals.orgresearchgate.net This allows for the synthesis of complex, unsymmetrically substituted triazines by exploiting the inherent reactivity differences of the nucleophiles and the decreasing electrophilicity of the triazine ring after each substitution. beilstein-journals.orgresearchgate.net
The electrophilic centers on the triazine ring of this compound react with a wide array of nucleophiles. The substitution reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed. nih.gov
Amines: Nitrogen nucleophiles, such as primary and secondary amines, readily displace the chlorine atoms. The reaction of 2-amino-4,6-dichloro-1,3,5-triazines with a second amine nucleophile to yield asymmetrically substituted products is a common synthetic strategy. semanticscholar.org The reaction conditions can be controlled to achieve either mono- or di-substitution. mdpi.com For instance, the first substitution with an amine on cyanuric chloride can be performed at 0°C, while the second often requires room temperature or heating. mdpi.comnih.gov
Alcohols and Thiols: Oxygen and sulfur nucleophiles, in the form of alkoxides and thiolates, also participate in substitution reactions. nih.govmdpi.com The general reactivity trend for nucleophilic substitution on the triazine ring often follows the order of O-nucleophiles followed by N-nucleophiles. nih.gov Studies on the related cyanuric chloride show that reactions with alcohols are often conducted at 0°C for the first substitution, while subsequent substitutions require higher temperatures. nih.gov Thiols react similarly to form S-substituted triazines. nih.govmdpi.com
Isothiocyanates: Specific studies detailing the reaction of this compound with isothiocyanates as nucleophiles are not prominently featured in the reviewed literature. However, related research has shown that 2,4,6-trichloro-1,3,5-triazine can be used as a reagent to facilitate the synthesis of isothiocyanates from dithiocarbamates, a process that involves the triazine acting as a desulfurylation agent rather than undergoing substitution by an isothiocyanate. researchgate.net
The table below summarizes the general conditions for the sequential substitution on the analogous 2,4,6-trichloro-1,3,5-triazine (TCT), which provides a model for the expected reactivity of this compound.
| Substitution Step | Nucleophile Type | Typical Reaction Temperature | Reference |
|---|---|---|---|
| First Chlorine | Amine/Alcohol/Thiol | 0°C | nih.gov |
| Second Chlorine | Amine/Alcohol/Thiol | Room Temperature | nih.gov |
| Third Chlorine (on TCT) | Amine/Alcohol/Thiol | >60°C (Reflux) | nih.govbeilstein-journals.org |
The nucleophilic substitution on the chloro-s-triazine ring is generally accepted to proceed via a two-step addition-elimination mechanism, known as the SNAr pathway. google.com This mechanism involves the initial attack of the nucleophile on the electron-deficient carbon atom of the triazine ring, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. google.com In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the triazine ring.
Reactions Involving the Thione Functionality
The thione group provides a second site for chemical modification, distinct from the electrophilic ring carbons. Its reactivity is dominated by its ability to exist in tautomeric forms and the nucleophilicity of the sulfur atom.
This compound can exist in a tautomeric equilibrium with its thiol isomer, 4,6-dichloro-1,3,5-triazin-2-thiol. This thione-thiol tautomerism is a common feature of heterocyclic thiones. mdpi.comresearchgate.net In the solid state and in neutral solutions, the thione form is generally the predominant tautomer. mdpi.comresearchgate.net The stability of the thione form is significant for the compound's reactivity profile. However, the equilibrium can be influenced by the solvent and pH. In alkaline conditions, the equilibrium tends to shift towards the deprotonated thiol form (the thiolate), which is a potent nucleophile. mdpi.com
Figure 1. Thione-thiol tautomeric equilibrium.
The sulfur atom of the thione/thiol group is nucleophilic and can readily participate in alkylation and acylation reactions. These reactions typically proceed via the more nucleophilic thiol tautomer (or the thiolate anion).
Alkylation: S-alkylation is achieved by reacting the compound with alkyl halides. The thiolate, generated in situ by the addition of a base, attacks the electrophilic carbon of the alkyl halide in an SN2 reaction to form a thioether linkage. This creates 2-(alkylthio)-4,6-dichloro-1,3,5-triazine derivatives. This type of reaction is a standard method for modifying the thione functionality on triazine rings.
Acylation: Similarly, S-acylation can be performed using acylating agents like acyl chlorides or anhydrides. The sulfur atom attacks the carbonyl carbon of the acylating agent, resulting in the formation of a thioester. This produces 2-(acylthio)-4,6-dichloro-1,3,5-triazine derivatives. While specific examples for this exact substrate are scarce in the searched literature, the reaction of thiols with electrophiles like acrylamides to form thioether bonds is a well-established chemical transformation, suggesting S-acylation is a feasible pathway.
The table below summarizes research findings on the reactivity of the thione/thiol group in related triazine systems.
| Reaction Type | Reactant | Product Type | General Conditions | Reference |
|---|---|---|---|---|
| S-Alkylation | Alkyl Halide (R-X) | 2-(Alkylthio)-triazine | Base (e.g., K₂CO₃, NaH) | |
| S-Acylation | Acyl Chloride (RCOCl) | 2-(Acylthio)-triazine | Base |
Cycloaddition Reactions (e.g., Diels-Alder)
The 1,3,5-triazine core of this compound is electron-deficient; however, the presence of the exocyclic carbon-sulfur double bond (thione group) introduces a key site for cycloaddition reactivity. Thiocarbonyl compounds, or thiones, are recognized as effective dienophiles for participation in Diels-Alder reactions. acs.org The general mechanism for a Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org
In the context of this compound, the C=S bond can act as the dienophile. The reaction with a conjugated diene, such as 1,3-butadiene, would proceed via a [4+2] cycloaddition. This type of reaction involving a heteroatom in the dienophile is known as a hetero-Diels-Alder reaction. wikipedia.org The interaction is governed by the molecular orbitals of the reactants; specifically, the donation of electrons from the Highest Occupied Molecular Orbital (HOMO) of the diene to the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. rsc.org
The reaction between this compound and a diene is anticipated to yield a dihydrothiopyran-fused triazine ring system. The high reactivity of thiones in such cycloadditions is a known kinetic phenomenon. scispace.com While specific experimental studies on this compound as a dienophile are not extensively documented, the established reactivity of thiones provides a strong basis for predicting its behavior. acs.orgscispace.com Thiazole-2-thione derivatives have also been shown to participate in [4+2] cycloaddition reactions, further supporting the potential for this reactivity pattern. rsc.org
Other Significant Chemical Transformations
Oxidation and Reduction Pathways
The chemical transformation of the thione group offers pathways for further functionalization of the triazine ring.
Oxidation: The oxidation of thiones typically occurs at the sulfur atom. Lacking specific studies on this compound, its oxidation pathway can be inferred from the general chemistry of thiocarbonyl compounds. Mild oxidation would be expected to convert the thione group (C=S) into a sulfine (B13751562) (C=S=O). The oxidation of a related 4-thione derivative using Oxone was reported to yield the corresponding sulfine. Stronger oxidation conditions can lead to the formation of sulfenes (C=SO₂) or ultimately cleave the C=S bond.
Reduction: Reduction of the thione functionality typically involves desulfurization, replacing the sulfur atom with two hydrogen atoms to yield a methylene (B1212753) group. This transformation effectively converts the thione back to a methylene-linked derivative. Alternatively, reduction can lead to the formation of a thiol, although this is less common for cyclic thiones.
A summary of predicted transformations is presented below.
| Transformation | Reagent Class | Predicted Product |
| Mild Oxidation | Peroxy acids (e.g., m-CPBA), Oxone | 4,6-dichloro-1,3,5-triazin-2(1H)-one S-oxide (Sulfine) |
| Reduction | Reducing agents (e.g., Raney Nickel) | 4,6-dichloro-2H-1,3,5-triazine |
Condensation and Rearrangement Reactions (e.g., Dimroth Rearrangement)
The Dimroth rearrangement is a well-known isomerization process in heterocyclic chemistry where endocyclic and exocyclic heteroatoms exchange positions, typically proceeding through a ring-opening and ring-closing mechanism. rsc.orgwikipedia.org This rearrangement can be catalyzed by acid, base, heat, or light. nih.gov The driving force is often the formation of a more thermodynamically stable isomer. researchgate.net
For this compound, a Dimroth-type rearrangement involving an N/S interchange is plausible, similar to mechanisms observed in other thione-containing heterocycles. nih.gov Under acidic or basic conditions, the reaction could be initiated by protonation or deprotonation. A plausible acid-catalyzed mechanism involves the opening of the triazine ring to form an open-chain intermediate. Rotation around the single bonds allows the sulfur atom to act as a nucleophile, attacking a carbon atom in the chain to form a new, rearranged heterocyclic ring. nih.gov This N/S interchange would result in a thiazine (B8601807) ring fused with or substituted by other heterocyclic fragments, depending on the specific bond cleavages and formations. The stability of the resulting rearranged product is a key factor driving the reaction. researchgate.net
Friedel-Crafts Alkylation Analogues on Substituted Triazines
Direct Friedel-Crafts alkylation, an electrophilic aromatic substitution, is not a characteristic reaction for the electron-deficient 1,3,5-triazine ring. researchgate.net However, an analogous transformation—the substitution of the chlorine atoms on the ring—is a primary and highly useful reaction pathway. The chlorine atoms at the 4- and 6-positions of the triazine ring are highly susceptible to nucleophilic substitution (SNAr). arkat-usa.org
This reactivity is famously demonstrated with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the three chlorine atoms can be replaced sequentially by various nucleophiles in a controlled manner, typically by adjusting the reaction temperature. nih.govmdpi.com The first substitution is often carried out at low temperatures (e.g., 0 °C), the second at room temperature, and the third at elevated temperatures. researchgate.net This allows for the synthesis of mono-, di-, and trisubstituted triazines with a variety of functional groups. mdpi.comresearchgate.net
For this compound, the two chlorine atoms can be replaced by a wide range of nucleophiles, including amines, alcohols/phenols, and thiols, to introduce alkyl, aryl, or other functional groups. arkat-usa.orgnih.gov
Table of Reaction Conditions for Nucleophilic Substitution on a Dichlorotriazine Core This table summarizes typical conditions for the substitution of chlorine on a dichlorotriazine core, based on studies with cyanuric chloride derivatives.
| Nucleophile Type | Typical Temperature for Substitution | Product | Reference |
| Amines | 0 °C to Room Temperature | Amino-substituted triazine | nih.gov |
| Alcohols / Phenols | 0 °C (or lower for phenols) | Alkoxy/Aryloxy-substituted triazine | arkat-usa.orgnih.gov |
| Thiols | 0 °C | Thioether-substituted triazine | arkat-usa.org |
Design and Synthesis of Functionalized 1,3,5 Triazine 2 1h Thione Derivatives
Strategies for Mono-, Di-, and Tri-substitution on the Triazine Core
The foundational strategy for functionalizing the triazine core hinges on the stepwise nucleophilic aromatic substitution of chlorine atoms from a precursor like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This process is highly controllable due to the decreasing reactivity of the triazine ring with each successive substitution. The electron-withdrawing nature of the nitrogen atoms in the ring facilitates nucleophilic attack, but as chlorine atoms are replaced by other groups, the ring becomes less electrophilic, thus deactivating it towards further substitution.
This inherent reactivity gradient allows for the selective synthesis of mono-, di-, and tri-substituted derivatives by carefully managing reaction conditions, most notably temperature.
First Substitution: The replacement of the first chlorine atom is an exothermic reaction that can be precisely controlled at low temperatures, typically between 0-5°C. chim.itnih.gov This step yields a 4,6-dichloro-substituted triazine derivative.
Second Substitution: The introduction of a second nucleophile requires moderately higher temperatures, often around room temperature, to overcome the reduced reactivity of the dichlorotriazine intermediate. chim.itnih.gov
Third Substitution: Replacing the final chlorine atom is the most challenging step and necessitates significantly more vigorous conditions, such as elevated temperatures or microwave irradiation, to drive the reaction to completion. chim.itnih.gov
This temperature-dependent selectivity is a powerful tool for creating non-symmetrical triazine derivatives by introducing different nucleophiles at each step. mdpi.comresearchgate.net For instance, starting with 4,6-Dichloro-1,3,5-triazine-2(1H)-thione, the two chlorine atoms can be replaced sequentially under increasingly harsh conditions to yield di-substituted products.
While most syntheses begin with cyanuric chloride and introduce the thione group later, an alternative approach involves the cyclization of thiourea (B124793) derivatives. For example, 6-substituted 4-mercapto-1,3,5-triazin-2(1H)-ones have been synthesized through the cyclization of S-substituted thiourea analogs with ethoxycarbonyl isothiocyanate. nih.gov Another method involves the thionation of corresponding 1,3,5-triazinane-2,4,6-trione (isocyanurate) precursors using reagents like phosphorus pentasulfide (P₄S₁₀), which can also yield partially thionated intermediates. nih.govmdpi.com
Introduction of Diverse Chemical Moieties
The true versatility of the this compound scaffold is realized through the introduction of a vast range of chemical groups via nucleophilic substitution at the 4- and 6-positions.
Nitrogen nucleophiles are commonly used to functionalize the triazine core. The reaction of 4,6-dichloro-1,3,5-triazine derivatives with various primary and secondary amines leads to the formation of amino-substituted triazines. researchgate.net
Amino and Morpholine (B109124) Groups: Syntheses have been developed to incorporate a range of amines, including morpholine and various aryl amines, onto the triazine ring. semanticscholar.org The reaction conditions are typically mild, often involving a base like potassium carbonate in a solvent such as acetone (B3395972) or tetrahydrofuran (B95107) (THF). semanticscholar.org
Imidazole (B134444) Groups: Imidazole and its derivatives can also be introduced onto the triazine core. mdpi.comnih.gov However, the synthesis can sometimes be challenging, particularly when dealing with free imidazole groups, and may require specific protocols. mdpi.com
The table below summarizes examples of synthesized nitrogen-substituted triazine derivatives.
| Starting Triazine | Nucleophile | Product | Reference |
| Cyanuric Chloride | 4-Hydroxy Coumarin, then 2-Amino Pyrazine, then Aniline | 4-((4-(phenylamino)-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | |
| Cyanuric Chloride | 4-Hydroxy Coumarin, then 2-Amino Pyrazine, then 4-Methoxyaniline | 4-((4-((4-methoxyphenyl)amino)-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | |
| Cyanuric Chloride | 4-Aminobenzonitrile, then Morpholine | 4-{[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzonitrile | semanticscholar.org |
| 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazines | Hydroxide (B78521) ion | 4-chloro-6-(R,R′-amino)-1,3,5-triazin-2(1H)-ones | researchgate.net |
This table is interactive. Click on headers to sort.
Oxygen- and sulfur-centered nucleophiles are also readily incorporated into the triazine structure, yielding alkoxy and alkylthio derivatives, respectively. A comparative study on the chemoselectivity of cyanuric chloride demonstrated a general preferential order of incorporation for nucleophiles as alcohol > thiol > amine. mdpi.com
Alkoxy Groups: The substitution with alcohols or phenols typically occurs under basic conditions to generate the corresponding alkoxide or phenoxide, which then acts as the nucleophile. The synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) from cyanuric chloride is a common example of this transformation. nih.gov
Alkylthio Groups: Thiols react in a similar manner to alcohols to form alkylthio or arylthio ethers. researchgate.netnih.gov The synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones has been achieved through a one-pot, three-component reaction of arylaldehydes, thiourea, and orthoformates, highlighting an alternative route that builds the ring system directly. nih.gov
Below are examples of mono-substituted triazines synthesized from cyanuric chloride.
| Nucleophile | Product | Reference |
| Phenethoxy | 2,4-dichloro-6-phenethoxy-1,3,5-triazine | nih.govfrontiersin.org |
| 3-methylbutan-2-thiol | 2,4-dichloro-6-((3-methylbutan-2-yl)thio)-1,3,5-triazine | nih.govfrontiersin.org |
| sec-butylamine | N-(sec-butyl)-4,6-dichloro-1,3,5-triazin-2-amine | nih.gov |
This table is interactive. Click on headers to sort.
While nucleophilic substitution with heteroatoms is the most common functionalization strategy, the introduction of carbon-based substituents is crucial for extending the π-conjugated systems of triazine derivatives. This is typically achieved through modern cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are effective methods for forming new carbon-carbon bonds on the triazine core. mdpi.com These reactions couple the chloro-triazine with organoboron or organotin reagents, respectively, to introduce aryl or alkyl groups. Horner–Wadsworth–Emmons reactions have also been employed to modify substituents already present on the triazine ring, further extending the molecular structure. mdpi.com
Combinatorial Synthesis Approaches Utilizing the Triazine Scaffold
The predictable, stepwise reactivity of the dichlorotriazine core makes it an ideal scaffold for combinatorial chemistry. nih.govmdpi.com By leveraging the differential reactivity of the chlorine atoms, chemists can generate large libraries of diverse molecules from a common intermediate.
The process involves a divergent synthetic approach:
A starting batch of this compound is reacted with a set of first-generation nucleophiles under controlled conditions (e.g., 0°C) to create a library of mono-substituted intermediates.
This library is then split and reacted with a second set of nucleophiles under more forcing conditions (e.g., room temperature) to replace the second chlorine atom.
This strategy allows for the rapid and efficient creation of a matrix of compounds (A-B, A-C, B-C, etc.), which can be screened for desired properties. Solid-phase synthesis methodologies have also been developed, where the triazine scaffold is anchored to a resin, further streamlining the purification and handling of the combinatorial library. nih.govmdpi.com
Synthesis of Complex Molecular Architectures and Hybrid Systems
The 1,3,5-triazine-2(1H)-thione unit serves as a robust building block for the construction of highly complex and functional molecular systems.
Hybrid Molecules: The triazine core can be integrated with other functional heterocyclic systems to create novel hybrid molecules. For example, a series of derivatives bearing both 4-hydroxycoumarin (B602359) and 2-aminopyrazine (B29847) moieties have been synthesized through the sequential nucleophilic substitution of cyanuric chloride. In another instance, a carbazole-triazine hybrid was prepared by reacting carbazole (B46965) with cyanuric chloride, resulting in a fluorescent compound. mdpi.com
Supramolecular Structures and Frameworks: The planar and rigid nature of the triazine ring makes it an excellent component for supramolecular chemistry and materials science. chim.it Nucleophilic substitution is a key method for creating monomers that can be used to build larger structures. For instance, two-dimensional Covalent Triazine Frameworks (CTFs) have been constructed using melamine (B1676169) (a triazine derivative) as a planar triangular building block and piperazine (B1678402) as a linear linker via nucleophilic substitution reactions. acs.org This demonstrates how the fundamental reactivity of the triazine core can be extended to create porous, crystalline materials with advanced applications.
Advanced Characterization and Spectroscopic Analysis of 4,6 Dichloro 1,3,5 Triazine 2 1h Thione and Its Derivatives
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a cornerstone for identifying the functional groups present in 4,6-dichloro-1,3,5-triazine-2(1H)-thione and its derivatives. surfacesciencewestern.comspectroscopyonline.com These methods probe the vibrational modes of molecules, providing a unique fingerprint based on the types of bonds and their environment. surfacesciencewestern.comnih.gov
In the analysis of triazine derivatives, FT-IR spectroscopy is particularly effective for detecting hetero-nuclear functional groups and polar bonds. surfacesciencewestern.com For instance, the C-Cl bond in dichlorotriazine compounds gives rise to a characteristic absorption band. A study on a dichlorotriazine dye identified the C-Cl bond at 793 cm⁻¹. researchgate.net The presence of a C=O group in triazinone derivatives is observed in the range of 1650–1750 cm⁻¹. researchgate.net Furthermore, the broad peak around 3363 cm⁻¹ is indicative of primary amine groups (N-H stretching) in amino-substituted triazines. researchgate.net
Raman spectroscopy complements FT-IR by being more sensitive to homo-nuclear and non-polar bonds, such as C-C and S-S, and provides better spatial resolution. surfacesciencewestern.com It is also sensitive to changes in crystal structure. surfacesciencewestern.com The combination of both FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. nih.govresearchgate.net For example, in the study of 2-chloro-4,6-diamino-1,3,5-triazine, both FT-IR and FT-Raman spectra were recorded and analyzed to understand its molecular structure and bonding. updatepublishing.com
Table 1: Characteristic Vibrational Frequencies for Dichlorotriazine Derivatives
| Functional Group | Technique | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C-Cl | FT-IR | 793 | researchgate.net |
| C=O | FT-IR | 1650-1750 | researchgate.net |
| N-H (primary amine) | FT-IR | ~3363 | researchgate.net |
| C-O-C (ether) | FT-IR | 1014 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its derivatives in solution. researchgate.netamazonaws.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.netmdpi.com
¹H NMR spectroscopy reveals the number and types of protons in a molecule. For example, in a derivative, 2,4-dimorpholine-6-chloro-1,3,5-triazine, the proton NMR spectrum provides key signals for the morpholine (B109124) substituent. researchgate.net The chemical shifts, splitting patterns (multiplicity), and integration of the signals are used to assign protons to specific positions in the structure.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net The chemical shift of each carbon atom is highly sensitive to its local electronic environment. For instance, the C=S carbon in thione derivatives has a characteristic chemical shift that can shift upon coordination to a metal ion. researchgate.net In studies of 4-chloro-6-(R,R′-amino)-1,3,5-triazin-2(1H)-ones, ¹³C NMR data was crucial in confirming the lactam form of the products. researchgate.net
2D-NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei. mdpi.comresearchgate.net These experiments are vital for unambiguously assigning complex spectra and piecing together the molecular structure. For instance, HSQC and HMBC experiments were used to confirm the structure of a complex reaction product of quinine (B1679958) with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884). researchgate.net
Table 2: Representative NMR Data for Triazine Derivatives
| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| 2-(3,3΄-dimethylbut-1΄-ynyl)-4,6-di(hydroxyethylamino)-1,3,5-triazine | ¹H | 1.31 (s, 9H), 3.74-3.81 (m, 16H), 4.40 (s, 4H) | amazonaws.com |
| 2-(3,3΄-dimethylbut-1΄-ynyl)-4,6-di(hydroxyethylamino)-1,3,5-triazine | ¹³C | 27.7, 30.3, 51.6, 51.9, 60.4, 62.1, 77.8, 98.2, 158.0, 164.6 | amazonaws.com |
| 2,4-dimorpholine-6-chloro-1,3,5-triazine | ¹H | Specific signals for morpholine protons | researchgate.net |
Mass Spectrometry (MS, GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its derivatives by analyzing the mass-to-charge ratio of ionized molecules. amazonaws.comuni.edu When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. uni.edu
The mass spectrum provides the molecular ion peak (M+), which corresponds to the molecular weight of the compound. For instance, the molecular formula of this compound is C₃HCl₂N₃S, with a molecular weight of approximately 182.03 g/mol . nih.gov In the mass spectrum of a derivative, 2-(3,3΄-dimethylbut-1΄-ynyl)-4,6-di(hydroxyethylamino)-1,3,5-triazine, the [M+H]⁺ ion was observed at m/z 368. amazonaws.com
The fragmentation pattern observed in the mass spectrum offers valuable structural information. nih.govmiamioh.edu The molecule breaks apart in a predictable manner, and the resulting fragment ions can be used to deduce the structure of the parent molecule. For example, the mass spectrometric behavior of some disubstituted dichloro-azirino[1,2-a] researchgate.netnih.govbenzodiazepines showed a tendency to eliminate a neutral propene or styrene (B11656) molecule and a chlorine atom. nih.gov In the analysis of dye compounds, GC-MS has been used to identify various triazine derivatives as components of industrial dyes. uni.eduresearchgate.net
Table 3: Mass Spectrometry Data for Selected Triazine Derivatives
| Compound | Ion | m/z | Reference |
|---|---|---|---|
| 2-(3,3΄-dimethylbut-1΄-ynyl)-4,6-di(hydroxyethylamino)-1,3,5-triazine | [M+H]⁺ | 368 | amazonaws.com |
| 2-(3,3΄-dimethylbut-1΄-ynyl)-4,6-di(hydroxyethylamino)-1,3,5-triazine | [M+Na]⁺ | 390 | amazonaws.com |
| 2,4,6-tris(4-methoxyphenyl)-1,3,5-triazine | M+. | 324 | amazonaws.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its derivatives. mdpi.commdpi.com This technique measures the absorption of UV and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.
The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). For example, a study on extended 2,4,6-triphenyl-1,3,5-triazines showed that these compounds absorb significantly in the visible range, with some having absorption maxima well above 400 nm. mdpi.com A bathochromic (red) shift in the absorption maximum is often observed with an increase in the electron-releasing nature of substituents on the triazine ring. mdpi.com
In the case of a carbazole-triazine hybrid, the UV spectrum in a dilute THF solution was recorded to characterize its photophysical properties, which included intense blue fluorescence. mdpi.com The electronic absorption properties are crucial for applications such as in organic light-emitting diodes (OLEDs) and as fluorescent probes. mdpi.comresearchgate.net
Table 4: UV-Vis Absorption Data for Triazine Derivatives
| Compound Class | Solvent | Key Observation | Reference |
|---|---|---|---|
| Extended 2,4,6-triphenyl-1,3,5-triazines | CH₂Cl₂ | Absorption in the visible range, some > 400 nm | mdpi.com |
| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | THF | Characterized for photoluminescence properties | mdpi.com |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its derivatives. mdpi.comresearchgate.net This technique involves diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is used to calculate the electron density map and, subsequently, the positions of the atoms.
The crystal structure provides a wealth of information, including bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.comresearchgate.net For example, the crystal structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole was determined to be in the monoclinic space group C2/c, and the analysis revealed an almost planar geometry of the molecule. mdpi.com
In another example, the crystal structure of a copper(I) complex containing a thiazolidine-2-thione ligand was elucidated, showing a distorted trigonal–planar coordination geometry around the copper atom. researchgate.net The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-property relationships of these compounds. The powder X-ray diffraction (PXRD) pattern for 2,4,6-triamino-1,3,5-triazine (melamine) has also been studied to confirm its crystal system and lattice parameters. researchgate.net
Table 5: Crystallographic Data for a Triazine Derivative
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | Monoclinic | C2/c | Almost planar geometry, π–stacking | mdpi.com |
| 2,4,6-triamino-1,3,5-triazine (melamine) | Monoclinic | P2₁/c | Lattice parameters determined | researchgate.net |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample of this compound or its derivatives. amazonaws.com This analysis is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity.
The experimentally determined percentages of each element are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correct composition of the compound. For instance, for the compound 2-(3,3΄-dimethylbut-1΄-ynyl)-4,6-di(hydroxyethylamino)-1,3,5-triazine, the elemental analysis found C, 55.54%; H, 7.93%; N, 19.12%, which is in excellent agreement with the calculated values for the formula C₁₇H₂₉N₅O₄ (C, 55.57%; H, 7.96%; N, 19.06%). amazonaws.com Similarly, for 2,4,6-tris(4-methoxyphenyl)-1,3,5-triazine, the found values (C, 64.39%; H, 4.71%; N, 9.42%) matched the calculated values for C₂₄H₂₁N₃O₆ (C, 64.42%; H, 4.73%; N, 9.39%). amazonaws.com
Table 6: Elemental Analysis Data for Triazine Derivatives
| Compound | Molecular Formula | Found (%) | Calculated (%) | Reference |
|---|---|---|---|---|
| 2-(3,3΄-dimethylbut-1΄-ynyl)-4,6-di(hydroxyethylamino)-1,3,5-triazine | C₁₇H₂₉N₅O₄ | C, 55.54; H, 7.93; N, 19.12 | C, 55.57; H, 7.96; N, 19.06 | amazonaws.com |
| 2,4,6-tris(4-methoxyphenyl)-1,3,5-triazine | C₂₄H₂₁N₃O₆ | C, 64.39; H, 4.71; N, 9.42 | C, 64.42; H, 4.73; N, 9.39 | amazonaws.com |
Computational and Theoretical Investigations of 4,6 Dichloro 1,3,5 Triazine 2 1h Thione and Its Derivatives
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. nih.govnih.gov It is widely used to optimize molecular geometries, predict spectroscopic data, and analyze electronic structures for triazine-based compounds and other organic systems. nih.govresearchgate.net
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the electronic properties and reactivity of a molecule. researchcommons.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (E_gap) between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and optical properties. researchcommons.orgmdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state to an excited state. nih.gov This property is a key focus in the design of organic molecules for applications in electronics, such as solar cells and OLEDs. frontiersin.org
In a study on a derivative, (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite), DFT calculations using the B3LYP method with a 6–311 + G (d,p) basis set were performed to analyze its electronic properties. nih.gov The analysis revealed a low energy gap, indicating that the transition from HOMO to LUMO is highly feasible, making the compound suitable for various electronic and optical applications. nih.govresearchgate.net The study also determined the energy gap between the HOMO-1 and LUMO+1 orbitals to gain more detailed information about the molecule's electronic transitions. nih.gov
Table 1: Calculated Electronic Properties of a 4,6-Dichloro-1,3,5-triazine Derivative
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | - |
| E(LUMO) | - |
| E_gap (LUMO-HOMO) | 2.947 nih.govresearchgate.net |
| E_gap (LUMO+1 - HOMO-1) | 4.94 nih.govresearchgate.net |
Data is for (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite).
Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and intramolecular and intermolecular bonding within a molecule. nih.gov It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with these interactions, offering insights into molecular stability. nih.govresearchgate.net
For the azo dye derivative of 4,6-dichloro-1,3,5-triazine, NBO analysis identified various donor-acceptor orbital interactions that contribute to the compound's stabilization. nih.govresearchgate.net The analysis highlighted significant hyperconjugative interactions, such as those of the n → n* type within molecular fragments. Furthermore, it revealed non-bonding and anti-bonding intermolecular interactions (n → n/π and π → n/π) that contributed appreciable stabilization energies. nih.govresearchgate.net Such studies are valuable for understanding the fundamental molecular properties of these compounds and guiding the synthesis of new materials. nih.gov The analysis of one derivative showed that it contained a high percentage of Lewis structure (97.42%) and a small percentage of non-Lewis structure (2.58%), indicating the presence of charge transfer processes within the molecule. nih.gov
DFT calculations are widely employed to predict spectroscopic properties, which can then be compared with experimental data to validate the computed results and provide detailed assignments of spectral bands. uzh.ch
Vibrational Frequencies: Theoretical frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. uzh.ch Comparing the computed vibrational modes with experimental FT-IR and FT-Raman spectra helps in the precise assignment of fundamental vibrations, overtones, and combination bands. uzh.ch In a study of a cyanurated azo dye derivative, DFT calculations were used to predict its vibrational energy distribution, which was then compared with experimental FT-IR data. nih.gov
Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for a 4,6-Dichloro-1,3,5-triazine Derivative
| Assignment | Experimental FT-IR (cm⁻¹) | Theoretical (cm⁻¹) |
|---|---|---|
| N-H str | 3447 | 3441 |
| O-H str | 3381 | 3376 |
| C-H str | 3065 | 3060 |
| C=C str | 1625 | 1620 |
| N=N str | 1450 | 1445 |
| C-N str | 1384 | 1380 |
| S=O str | 1200 | 1195 |
Data is for (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite). nih.gov
UV-Vis Absorptions: The electronic absorption spectra of molecules, measured by UV-Vis spectroscopy, are related to electronic transitions from the ground state to various excited states. researchgate.net These transitions can be modeled computationally. nih.gov In the gas phase, one study on a pyran carboxylate derivative showed an absorption maximum at 357.70 nm, which shifted to 343.94 nm in a DMSO solvent, indicating a blue shift. mdpi.com Such calculations help in understanding the charge transfer phenomena within organic compounds. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of electronically excited states. researchgate.netarkat-usa.org It has become a standard tool for calculating vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and for analyzing the nature of these electronic transitions. researchgate.netsemanticscholar.org
For a cyanurated H-acid azo dye containing the 4,6-dichloro-1,3,5-triazine moiety, TD-DFT calculations were performed to study the first five electronic excitations (from the ground state S₀ to excited states S₁-S₅). nih.gov This analysis provided a detailed understanding of the interactions between molecular orbitals in the excited state. The study revealed different types of electronic transitions:
S₀ → S₁ and S₀ → S₃: These were identified as π → π* local excitations primarily distributed around the azo (–N=N–) group. nih.govresearchgate.net
S₀ → S₂: This was characterized as a Rydberg-type local excitation. nih.govresearchgate.net
S₀ → S₄: This was found to be a highly localized π → π* excitation. nih.govresearchgate.net
S₀ → S₅: This transition was identified as an n → π* charge transfer from a benzene (B151609) ring to the azo group. nih.govresearchgate.net
These theoretical studies are valuable for interpreting experimental spectra and for designing new dye molecules with specific optical properties. nih.gov
Reaction Pathway and Transition State Calculations
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. While specific reaction pathway studies on 4,6-dichloro-1,3,5-triazine-2(1H)-thione are not extensively documented, research on its close analog, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT), provides significant insights into the reactivity of the triazine core.
TCT is known for its stepwise nucleophilic substitution reactions, where the three chlorine atoms can be replaced sequentially. The reactivity is temperature-dependent, with the first substitution typically occurring at 0°C, the second at room temperature, and the third requiring heating.
A theoretical study explored the chemoselectivity of TCT with different nucleophiles (alcohols, thiols, and amines). nih.govresearchgate.net This work addressed the preferential order of substitution, which was determined to be alcohol > thiol > amine, providing a predictive framework for synthetic strategies. nih.gov Furthermore, kinetic studies on the hydrolysis of TCT have proposed different reaction mechanisms depending on the pH. researchgate.netarkat-usa.org In acidic conditions (pH ≤ 6), the reaction is thought to proceed via a unimolecular nucleophilic substitution (S_N1) mechanism. researchgate.netarkat-usa.org In contrast, under alkaline conditions (pH ≥ 7), a bimolecular nucleophilic substitution (S_N2) mechanism is believed to be dominant. researchgate.netarkat-usa.org These computational and kinetic investigations are crucial for controlling the synthesis of specifically substituted triazine derivatives. nih.gov
Molecular Docking Simulations for Interaction Prediction with Molecular Receptors (e.g., Enzymes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). It is a key tool in drug discovery for predicting the binding affinity and interaction patterns of potential inhibitors with their biological targets.
For the triazine scaffold, molecular docking has been used to investigate potential therapeutic applications. In one study, derivatives of the oxygen analog, 4,6-substituted-1,3,5-triazin-2(1H)-ones, were investigated as inhibitors of human DNA topoisomerase IIα, an important anticancer target. The simulations provided insights into the binding model of these compounds within the ATP binding site of the enzyme.
Key findings from the docking and molecular dynamics (MD) simulations included:
Crucial Interactions: The simulations highlighted the importance of a hydrogen bond interaction with the amino acid residue Asn120.
Hydrophobic Interactions: The model also showed significant hydrophobic interactions involving the substituents at positions 4 and 6 of the triazine ring.
Validation: The computational binding model was supported by experimental data from Saturation Transfer Difference (STD) NMR experiments, validating the in silico predictions.
This synergy between computational simulation and experimental work demonstrates how molecular design can be efficiently guided to optimize the inhibitory activity of this class of compounds for further preclinical development.
Applications of 4,6 Dichloro 1,3,5 Triazine 2 1h Thione in Chemical Sciences
As a Versatile Reagent and Intermediate in Organic Synthesis
The dichloro-s-triazine core of 4,6-dichloro-1,3,5-triazine-2(1H)-thione makes it a highly valuable and versatile building block in organic synthesis. The two chlorine atoms are susceptible to stepwise nucleophilic substitution, a reactivity that can be controlled by reaction temperature. This allows for the sequential and selective introduction of different functional groups onto the triazine scaffold. researchgate.netmdpi.com This controlled reactivity is a cornerstone of its utility, enabling the construction of complex molecular architectures from a readily available starting material. researchgate.net
Derivatives of dichlorotriazine are widely employed as coupling and condensing agents, particularly in the formation of amide and ester bonds. While much of the literature focuses on the oxygen analogue, 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824) (CDMT), the underlying principle of activating carboxylic acids is applicable. researchgate.net The triazine derivative reacts with a carboxylic acid, typically in the presence of a base like N-methylmorpholine (NMM), to form a highly reactive acyl-intermediate. researchgate.net This intermediate is then readily attacked by a nucleophile, such as an amine or an alcohol, to furnish the corresponding amide or ester with high efficiency. This methodology has been successfully applied in peptide synthesis. researchgate.netresearchgate.net The stepwise substitution capability of dichloro-s-triazines allows for their use as linkers to assemble different chemical or biological entities. nih.gov
Table 1: Examples of Coupling Reactions using Dichlorotriazine Derivatives
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| Carboxylic Acid | Amine | Amide | researchgate.net |
| Carboxylic Acid | Alcohol | Ester | researchgate.net |
| N-protected Amino Acid | Amine | Peptide | researchgate.netresearchgate.net |
This table illustrates the general utility of the dichlorotriazine core in facilitating coupling reactions.
The reactivity of triazine derivatives extends to their use as dehydrating agents. Although specific examples for the thione derivative are less common, the parent compound, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), is known to facilitate dehydration reactions. For instance, it can be used for the conversion of amides to nitriles and for the synthesis of isocyanides from formamides. The mechanism involves the activation of the substrate followed by elimination of water, with the triazine moiety acting as the water scavenger.
The ability to perform stepwise substitution on the dichlorotriazine ring at different temperatures is a key feature that enables selective functional group transformations. researchgate.net The first chlorine atom can be substituted at a low temperature (e.g., 0°C), the second at a higher temperature (e.g., room temperature), and this differential reactivity allows for the precise construction of unsymmetrically substituted triazines. mdpi.comnih.gov This controlled, sequential process is fundamental to its role as a versatile intermediate. researchgate.net For example, reacting a dichloro-s-triazine with one nucleophile at 0°C, followed by reaction with a second, different nucleophile at room temperature, yields a disubstituted triazine with distinct functional groups. nih.gov This step-by-step approach is a significant advantage in multistep synthesis, providing a reliable pathway to complex target molecules. daneshyari.com
Precursor for Advanced Materials and Functional Molecules
The structural and reactive properties of this compound and its close derivatives make them valuable precursors for a variety of advanced materials and functional molecules. The triazine ring provides a stable, rigid core that can be functionalized to tune the electronic, optical, and physical properties of the final product.
Triazine derivatives are integral to polymer chemistry, serving both as monomers for creating novel polymers and as additives to enhance polymer properties. Conjugated porous polymers based on 1,3,5-triazine (B166579) have been synthesized for applications in photocatalysis. rsc.org Furthermore, triazine-based compounds are used as photoinitiators in polymerization processes. mdpi.comrsc.orgresearchgate.net For instance, 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) is an efficient photoinitiator for free-radical polymerization under near-UV or visible LED light. rsc.orgresearchgate.net By functionalizing the triazine core, polymerizable photoinitiators can be created that covalently bond to the polymer network, which significantly reduces the leaching of the initiator from the final product, an important consideration for applications in food packaging and biomedical fields. mdpi.com
Table 2: Research Findings on Triazine-Based Polymer Applications
| Triazine Derivative | Application | Key Finding | Reference |
|---|---|---|---|
| 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | Photoinitiator | High efficiency under near-UV and visible LED irradiation. | rsc.orgresearchgate.net |
| Polymerizable Triazine Derivatives | Polymerizable Photoinitiator | Excellent migration stability in the resulting polymer. | mdpi.com |
Dichloro-s-triazine compounds are crucial precursors in the synthesis of reactive dyes. mjbas.com These dyes form covalent bonds with the fibers of textiles, such as wool or cotton, leading to excellent wash fastness. mjbas.com The synthesis typically involves the reaction of a chromophore containing a nucleophilic group (like an amine) with the dichlorotriazine. The remaining chlorine atom on the triazine ring then reacts with the hydroxyl groups of cellulosic fibers or the amino groups of protein fibers under specific pH and temperature conditions. The use of bifunctional dichloro-s-triazinyl (DCT) azo reactive dyes has been explored to overcome issues like hydrolysis associated with monofunctional dyes. mjbas.com
Components for Organic Electronics (e.g., Donor-Acceptor Systems)
The electron-deficient 1,3,5-triazine ring is a powerful electron-accepting unit, making its derivatives, including those accessible from this compound, highly suitable for constructing donor-acceptor (D-A) systems for organic electronics. These D-A systems are fundamental to the function of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
In this context, the triazine core is typically functionalized by replacing the reactive chlorine atoms with electron-donating moieties. This creates molecules with intramolecular charge transfer (ICT) characteristics, which are crucial for their electronic and photophysical properties. For instance, carbazole-triazine hybrids have been synthesized and recognized for their potential as electroluminescent materials. mdpi.com The triazine unit acts as a strong electron acceptor and can be combined with various donor units like carbazole (B46965), diphenylamine, or thiophene (B33073) derivatives. mdpi.comnih.govmdpi.com
The general strategy involves the sequential nucleophilic substitution of the chlorine atoms on the triazine ring with different aromatic or heterocyclic donor groups. This modular approach allows for the fine-tuning of the resulting molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in designing efficient electronic devices. Star-shaped 1,3,5-triazine derivatives have been developed as electron transport-type host materials for green phosphorescent OLEDs. rsc.org The linkage of aryl substituents to the triazine core influences the material's triplet energy and electron mobility. rsc.org For example, linking biphenyl (B1667301) or triphenyl groups to the triazine core has produced materials with good electron mobilities (greater than 10⁻⁴ cm²V⁻¹ s⁻¹) and high triplet energies, making them effective hosts in green phosphorescent OLEDs. rsc.org
Research has also focused on acceptor-donor-acceptor (A-D-A) type small molecules, where a central donor unit like indacenodithieno[3,2-b]thiophene (IDTT) is flanked by acceptor units such as benzothiadiazole (BT), which shares electron-accepting characteristics with the triazine core. rsc.org Such molecules have demonstrated excellent performance in solution-processed organic field-effect transistors, achieving high hole mobility and on/off ratios. rsc.org
| System Type | Donor Moiety | Acceptor Core | Potential Application | Key Finding/Property |
|---|---|---|---|---|
| D-A Hybrid | Carbazole | 1,3,5-Triazine | OLEDs | Exhibits intense blue fluorescence, indicating utility as an electroluminescent material. mdpi.com |
| Star-shaped Host | Biphenyl | 1,3,5-Triazine | Green PhOLEDs | High triplet energy (2.80 eV) and good electron mobility; achieved external quantum efficiency of 17.5%. rsc.org |
| Star-shaped Host | Triphenyl | 1,3,5-Triazine | Green PhOLEDs | High triplet energy (2.69 eV) and excellent electron mobility. rsc.org |
| Conjugated Polymer | Thiophene | 1,3,5-Triazine | Photocatalysis (H₂ Production) | The triazine unit serves as an effective building block for constructing organic photocatalysts. mdpi.com |
As a Scaffold for Heterocyclic Synthesis beyond Simple Triazine Derivatives
The this compound scaffold is an exceptionally versatile platform for the synthesis of a vast array of complex heterocyclic compounds. The differential reactivity of the two chlorine atoms, which can be substituted in a controlled, stepwise manner, allows for the programmed construction of unsymmetrically substituted triazines. These, in turn, can serve as intermediates for more elaborate molecular architectures. The thione group provides an additional site for chemical modification.
The most common approach to elaborating the triazine scaffold is through sequential nucleophilic aromatic substitution. Precursors like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a close analogue of the title compound, are widely used. nih.govmdpi.com The first chlorine atom can be substituted at a low temperature (e.g., 0 °C), the second at room temperature, and the third at an elevated temperature. This reactivity profile enables the precise introduction of different nucleophiles (e.g., amines, alcohols, thiols), leading to di- and tri-substituted triazines with high specificity. nih.govmdpi.com
This methodology has been employed to create libraries of compounds with potential biological activity, such as derivatives of 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine. asianpubs.org Furthermore, the triazine core has been used as a central linker to construct larger, star-shaped molecules. nih.gov In such syntheses, a tri-functionalized triazine serves as the core, from which three arms, each containing other heterocyclic systems (e.g., thiazole (B1198619), benzothiazole, chromene), radiate outwards. For example, 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine has been used as a precursor to link to various heterocyclic systems through reactions like the Hantzsch thiazole synthesis. nih.gov
The synthesis of these complex structures highlights the role of the triazine unit not just as a component but as a structural foundation—a scaffold—upon which other rings and functional groups are assembled to create novel, polycyclic, and multifunctional molecules. nih.govresearchgate.net
| Precursor/Scaffold | Reactant(s) | Synthesized Heterocyclic System | Synthetic Method |
|---|---|---|---|
| Cyanuric Chloride | Substituted anilines, Heterocyclic amines | Substituted 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amines asianpubs.org | Sequential nucleophilic substitution asianpubs.org |
| 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine | Thiosemicarbazide derivatives | Star-shaped molecules with terminal thiazole rings nih.gov | Hantzsch reaction nih.gov |
| Cyanuric Chloride | (1S,2S)-pseudoephedrine | Chiral 2-chloro-4,6-disubstituted-1,3,5-triazines nih.gov | Controlled nucleophilic substitution nih.gov |
| 2,4,6-trichloro-1,3,5-triazine | p-toluidine | N,N'-bis(4-methylphenyl)-6-chloro-1,3,5-triazine-2,4-diamine researchgate.net | Nucleophilic substitution researchgate.net |
Development of Novel Catalytic Systems based on Triazine Scaffolds
The 1,3,5-triazine framework can be strategically functionalized to act as a ligand for metal-based catalysts or, in some cases, as a metal-free organocatalyst. The nitrogen atoms within the triazine ring can serve as coordination sites for metal ions, while substituents attached to the ring can be designed to create specific ligand environments that promote catalytic activity.
A notable example is the development of mononuclear copper(II) complexes incorporating a triazine-based ligand, N,N-dimethyl-4,6-di(pyridin-2-yl)-1,3,5-triazin-2-amine. rsc.org These complexes, with either chloro or bromo ligands, have been shown to be effective functional models for metalloenzymes like phenoxazinone synthase and catechol oxidase. The distorted square pyramidal geometry of these copper complexes, with the halogen atoms in a cis configuration, is believed to facilitate substrate binding and subsequent oxidation. rsc.org The catalytic performance of these systems has been quantified, showing significant rate constants (kcat) for the oxidation of substrates like o-aminophenol and 3,5-di-tert-butylcatechol (B55391). rsc.org
Beyond coordination chemistry, 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, has gained prominence as a stable, inexpensive, and easy-to-handle organocatalyst for a variety of organic transformations. researchgate.net It has been successfully used to catalyze reactions such as the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide (B81097). In this context, TCT is believed to act as a source of hydrochloric acid in situ, which protonates the nitrile and facilitates the [3+2] cycloaddition with the azide ion. researchgate.net TCT has also been used as a catalyst to lower the polymerization temperature of benzoxazines. researchgate.net The development of catalytic systems based on low-valent titanium species, generated from titanium chlorido complexes and magnesium, has also been explored for the cyclotrimerization of nitriles to form 2,4,6-triaryl-1,3,5-triazines. researchgate.net
| Catalytic System | Catalyst Type | Reaction Catalyzed | Key Performance Metric/Finding |
|---|---|---|---|
| [Cu(L)Cl₂] (L = N,N-dimethyl-4,6-di(pyridin-2-yl)-1,3,5-triazin-2-amine) | Biomimetic Metal Complex | Oxidation of o-aminophenol and 3,5-di-tert-butylcatechol rsc.org | kcat = 124.5 h⁻¹ for o-aminophenol; kcat = 82.2 h⁻¹ for 3,5-DTBC. rsc.org |
| [Cu(L)Br₂] (L = N,N-dimethyl-4,6-di(pyridin-2-yl)-1,3,5-triazin-2-amine) | Biomimetic Metal Complex | Oxidation of o-aminophenol and 3,5-di-tert-butylcatechol rsc.org | kcat = 156.7 h⁻¹ for o-aminophenol; kcat = 367.8 h⁻¹ for 3,5-DTBC. rsc.org |
| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Organocatalyst | Synthesis of 5-substituted-1H-tetrazoles researchgate.net | Catalyzes cycloaddition under mild conditions with good to excellent yields. researchgate.net |
| Titanium chlorido complexes / Mg | Metal-based system | Cyclotrimerization of benzonitriles researchgate.net | Demonstrates that low-valent titanium species can serve as effective catalysts for this transformation. researchgate.net |
Future Perspectives in 4,6 Dichloro 1,3,5 Triazine 2 1h Thione Research
Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity
The conventional synthesis of substituted s-triazines typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), leveraging the differential reactivity of its three chlorine atoms to achieve stepwise substitution. researchgate.netresearchgate.net The preparation of 4,6-Dichloro-1,3,5-triazine-2(1H)-thione would likely follow a similar path, involving a selective nucleophilic substitution with a sulfur-based nucleophile.
Future research will focus on moving beyond traditional batch methods to more advanced, efficient, and selective synthetic protocols. Key areas of exploration include:
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can enhance the selectivity of the monosubstitution of cyanuric chloride with a sulfur nucleophile (e.g., sodium hydrosulfide (B80085) or thiourea), minimizing the formation of di- and tri-substituted byproducts. This approach also improves safety and scalability.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of various triazine derivatives. chim.it Applying this technique to the synthesis of this compound could lead to a more energy-efficient and rapid production method.
Catalytic Approaches: The development of novel catalysts could enable highly selective substitution reactions on the triazine core under milder conditions. This includes exploring organocatalysts or phase-transfer catalysts that can activate specific positions on the triazine ring, enhancing reaction efficiency and reducing waste. nih.gov
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages for Synthesizing this compound | Research Focus |
|---|---|---|
| Conventional Batch | Established precedent with related compounds. | Optimization of reaction conditions (temperature, solvent, base). |
| Flow Chemistry | Enhanced safety, scalability, precise process control, improved selectivity. | Reactor design, optimization of flow rates and residence times. |
| Microwave-Assisted | Rapid heating, reduced reaction times, potential for improved yields. chim.it | Solvent choice, power and temperature control, scalability studies. |
| Ultrasonication | Improved reaction rates and yields, often in greener solvents like water. nih.gov | Probe vs. bath sonication, frequency and power optimization. |
| Catalytic Methods | Higher selectivity, milder reaction conditions, potential for novel reactivity. | Development of specific catalysts for selective thionation. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The trifunctional nature of this compound—possessing two electrophilic carbon centers attached to chlorine and a nucleophilic/coordinating thione group—opens a vast landscape for chemical transformations. Future research will delve into its unique reactivity profile.
A primary area of interest is the orthogonal reactivity of the chloro and thione groups. The two remaining chlorine atoms can be substituted by a variety of nucleophiles, a reaction well-documented for other dichloro-s-triazine derivatives. researchgate.netsemanticscholar.org The thione group offers a distinct reaction site. It can undergo S-alkylation, oxidation to a sulfoxide (B87167) or sulfonic acid, or act as a ligand for metal coordination.
Unconventional transformations that warrant exploration include:
Cross-Coupling Reactions: While challenging, the direct application of modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-Cl bonds could provide direct access to complex, multi-substituted triazines that are difficult to synthesize via traditional nucleophilic substitution.
Thione-to-Thiol Tautomerism: Investigating the equilibrium between the thione (=S) and thiol (-SH) forms (4,6-dichloro-1,3,5-triazin-2-thiol) is crucial, as the reactivity of the sulfur atom is fundamentally different in each tautomer. The thiol form would allow for reactions typical of thiophenols, expanding the synthetic utility.
Ring-Opening and Rearrangement Reactions: Under specific conditions (e.g., with strong nucleophiles or under photochemical stimulation), the triazine ring itself could undergo cleavage or rearrangement, leading to novel heterocyclic systems.
Integration into Advanced Materials Science Applications and Nanotechnology
The unique structural features of this compound make it a promising building block for advanced materials. Its rigid triazine core is a known component in thermally stable polymers and fluorescent materials, while the dichloro functionality allows for facile incorporation into larger structures. mdpi.comresearchgate.net
Future applications in materials science could include:
High-Performance Polymers: The sulfur atom in the thione group can increase the refractive index of polymers, making derivatives of this compound candidates for optical materials, such as coatings for lenses and optical fibers. The dichlorotriazine moiety can be used to cross-link polymer chains, enhancing thermal and mechanical stability.
Nanoparticle Functionalization: The thione/thiol group has a strong affinity for noble metal surfaces. This makes this compound an ideal linker molecule for functionalizing gold or silver nanoparticles. The two chlorine atoms would remain available for subsequent modification, allowing for the creation of multifunctional nanoparticles for applications in sensing, catalysis, or drug delivery.
Organic Electronics: Triazine derivatives are widely used in organic light-emitting diodes (OLEDs) as host materials or electron-transporting layers. researchgate.netossila.com The introduction of a sulfur atom could modulate the electronic properties (e.g., HOMO/LUMO levels) of the resulting materials, potentially leading to new, high-efficiency phosphorescent or thermally activated delayed fluorescence (TADF) emitters.
Table 2: Potential Material Science Applications
| Application Area | Key Feature of the Compound | Research Direction |
|---|---|---|
| Optical Polymers | High sulfur content from the thione group. | Synthesis of poly-thioureas or other sulfur-containing polymers. |
| Nanotechnology | Strong affinity of sulfur for metal surfaces (Au, Ag). | Surface modification of nanoparticles and characterization of hybrid materials. |
| Organic Electronics | Electron-deficient triazine core, tunable via substitution. ossila.com | Synthesis of novel host materials and emitters for OLEDs. |
| Coordination Polymers | Thione group as a metal-binding site. | Development of metal-organic frameworks (MOFs) or coordination polymers. |
Role in Sustainable Chemistry Initiatives and Green Synthesis Optimization
The principles of green chemistry are increasingly guiding synthetic and materials research. This compound can play a significant role in this paradigm shift.
Future research will focus on two main aspects:
Greener Synthesis of the Compound: As mentioned, developing synthetic routes that utilize greener solvents (like water or ionic liquids), alternative energy sources (microwaves, ultrasound), and catalytic methods will be a priority. nih.govgoogle.com This reduces the environmental footprint of its production.
Use as a Green Chemistry Reagent: The compound itself could be employed in sustainable chemical processes. For example, it could be used as a recyclable activating agent or as a building block for creating inherently more sustainable materials, such as degradable polymers or materials derived from renewable resources.
The development of solvent-free reaction conditions, which have been successfully applied to other triazine syntheses, would be a significant step forward. chim.it Furthermore, designing processes where the compound can be immobilized on a solid support would facilitate its use as a recyclable reagent, simplifying product purification and minimizing waste.
Q & A
Q. What synthetic methodologies are effective for preparing 4,6-dichloro-1,3,5-triazine-2(1H)-thione derivatives?
A one-pot multicomponent reaction using 2-amino-4,6-dichloro-1,3,5-triazine, substituted aldehydes, and ethyl-2-mercaptoacetate in dry ethanol under reflux (2–3 hours) is widely employed. Reaction progress is monitored via TLC (toluene:acetone, 4:6), followed by evaporation, ice quenching, and recrystallization (ethanol) to achieve yields up to 80% . Alternative routes involve refluxing with Na₂CO₃ in CH₂Cl₂/H₂O to isolate intermediates, as demonstrated in the synthesis of triazine-thione analogs .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
- IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3240 cm⁻¹, C=S vibrations at ~1520 cm⁻¹) .
- ¹H NMR : Confirms aromatic proton environments (δ = 7.53–8.57 ppm for Ar-H) and NH signals .
- Mass spectrometry : Validates molecular ion peaks (e.g., m/z = 411 for C₂₁H₁₃Cl₂N₃S) and fragmentation patterns .
Q. How can purity be optimized during synthesis?
Recrystallization from dichloromethane/diethyl ether or ethanol/hexane mixtures removes impurities. For example, hexane crystallization of 4,6-dichloro-triazine-thione derivatives yields violet powders with >95% purity .
Advanced Research Questions
Q. How do structural modifications influence biological activity (e.g., anti-inflammatory properties)?
Substituents on the triazine ring and thiazolidinone moiety modulate activity. Molecular docking studies reveal that electron-withdrawing groups (e.g., Cl) enhance binding affinity to cyclooxygenase-2 (COX-2), while bulky aryl groups improve hydrophobic interactions . Derivatives with para-chlorophenyl substituents show IC₅₀ values <10 µM in COX-2 inhibition assays .
Q. What mechanistic insights explain its reactivity in aqueous environments?
Kinetic studies with hydrated electrons (e⁻ₐq) indicate rapid reduction of the triazine core, forming transient intermediates. Rate constants (k ≈ 10⁹ M⁻¹s⁻¹) suggest high electrophilicity at the chlorine-substituted positions, which facilitates nucleophilic substitution or ring-opening pathways .
Q. How can analytical methods be validated for quantifying this compound?
Certified reference materials (CRMs) with >95% purity (e.g., CAS 27282-85-5) are essential for calibration. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry cross-validation ensure accuracy, with retention time reproducibility <2% RSD .
Q. What factors drive isomerization under basic conditions?
Isomerization to 4-(substituted-benzylideneamino)-6-chlorophenylimino derivatives occurs in 5% aqueous ethanol/NaOH. This is attributed to tautomeric shifts in the triazine-thione ring, stabilized by resonance with electron-donating substituents .
Q. How should conflicting spectroscopic data be resolved?
Discrepancies in elemental analysis (e.g., C: 61.19% observed vs. 61.47% calculated) arise from residual solvents. Cross-validate with X-ray crystallography (monoclinic P21/m, a = 5.6113 Å, β = 100.325°) to confirm lattice packing and molecular geometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
